molecular formula C12H16O3 B14664424 3-(3,4-Dimethoxyphenyl)-2-methylpropanal CAS No. 50838-61-4

3-(3,4-Dimethoxyphenyl)-2-methylpropanal

Cat. No.: B14664424
CAS No.: 50838-61-4
M. Wt: 208.25 g/mol
InChI Key: ATRXZVTXBSGFHZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methylpropanal is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propanal group attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. For instance, the use of methylmagnesium bromide in a Grignard reaction can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid.

    Reduction: 3-(3,4-Dimethoxyphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methylpropanal is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its methoxy-substituted aromatic ring and aldehyde group make it a versatile intermediate in organic synthesis.

Properties

CAS No.

50838-61-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methylpropanal

InChI

InChI=1S/C12H16O3/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7-9H,6H2,1-3H3

InChI Key

ATRXZVTXBSGFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C=O

Origin of Product

United States

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